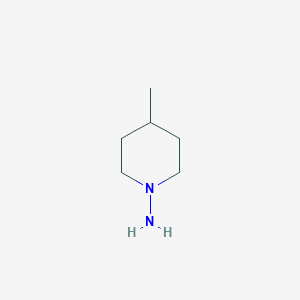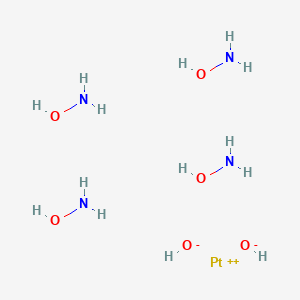
Tetrakis(hydroxylamine)platinum dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(hydroxylamine)platinum dihydroxide is a chemical compound that has gained significant attention in scientific research in recent years. It is a platinum-based compound that has been found to have potential applications in various fields such as catalysis, electrochemistry, and biomedical research.
Aplicaciones Científicas De Investigación
Tetrakis(hydroxylamine)platinum dihydroxide has been found to have potential applications in various scientific research fields. It has been used as a catalyst in organic reactions, such as the reduction of nitro compounds and the oxidation of alcohols. It has also been studied for its electrocatalytic properties and has shown promise in fuel cell applications. In biomedical research, Tetrakis(hydroxylamine)platinum dihydroxide has been found to have anticancer properties and has been studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of Tetrakis(hydroxylamine)platinum dihydroxide is not fully understood. However, studies have shown that it can form adducts with DNA and proteins, which can lead to cell death. It has also been found to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Tetrakis(hydroxylamine)platinum dihydroxide has been found to have both biochemical and physiological effects. It has been shown to inhibit cell growth and induce cell death in cancer cells. It has also been found to have antioxidant properties and can scavenge free radicals. In addition, it has been studied for its potential use in neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tetrakis(hydroxylamine)platinum dihydroxide in lab experiments is its relatively simple synthesis method. It is also stable and can be stored for extended periods. However, one of the limitations is its toxicity, which can make handling and disposal challenging.
Direcciones Futuras
There are several future directions for research on Tetrakis(hydroxylamine)platinum dihydroxide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. It has also been studied for its potential use in neuroprotection, and more research is needed to determine its mechanism of action and potential applications. In addition, studies on its electrocatalytic properties and its potential use in fuel cell applications are ongoing.
Métodos De Síntesis
Tetrakis(hydroxylamine)platinum dihydroxide can be synthesized by reacting platinum(IV) chloride with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction results in the formation of a yellow precipitate that is further purified to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
15445-15-5 |
|---|---|
Nombre del producto |
Tetrakis(hydroxylamine)platinum dihydroxide |
Fórmula molecular |
H14N4O6Pt |
Peso molecular |
361.22 g/mol |
Nombre IUPAC |
hydroxylamine;platinum(2+);dihydroxide |
InChI |
InChI=1S/4H3NO.2H2O.Pt/c4*1-2;;;/h4*2H,1H2;2*1H2;/q;;;;;;+2/p-2 |
Clave InChI |
NNGXSHWSAFGWHI-UHFFFAOYSA-L |
SMILES |
NO.NO.NO.NO.[OH-].[OH-].[Pt+2] |
SMILES canónico |
NO.NO.NO.NO.[OH-].[OH-].[Pt+2] |
Otros números CAS |
15445-15-5 |
Sinónimos |
tetrakis(hydroxylamine)platinum dihydroxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



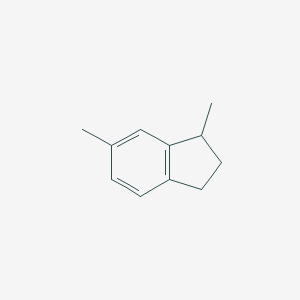
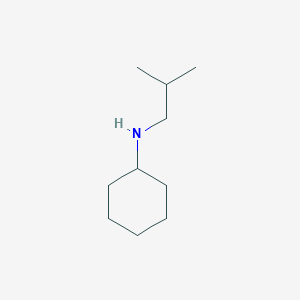
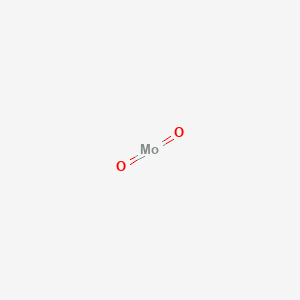
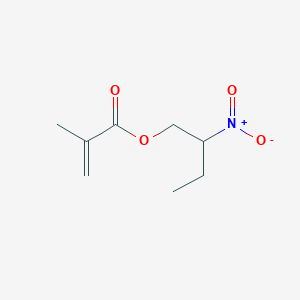


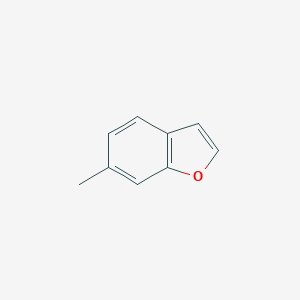
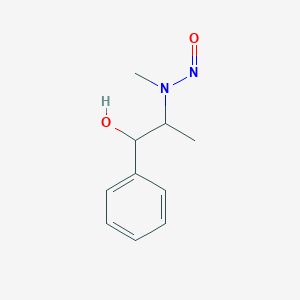
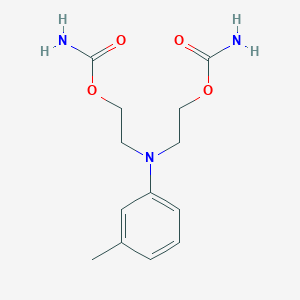
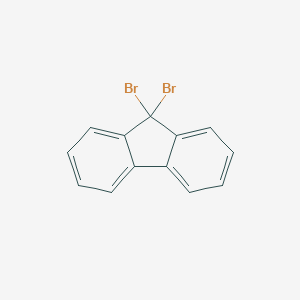
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
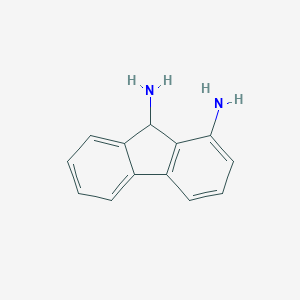
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
